molecular formula C24H23BrN4O4S B299284 N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide

カタログ番号 B299284
分子量: 543.4 g/mol
InChIキー: XMSJXVBCBGEUCD-WPWMEQJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival.

作用機序

The NF-κB pathway is a signaling pathway that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and cell survival. This pathway is activated in response to various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation, immunity, and cell survival.
N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 inhibits the proliferation and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In vivo studies have shown that N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has anti-tumor effects in various animal models of cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease.

実験室実験の利点と制限

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has several advantages for lab experiments. This compound is readily available and can be easily synthesized using standard laboratory techniques. N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations. Therefore, caution should be exercised when using N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 in lab experiments.

将来の方向性

For research on N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 include:
1. Further elucidation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory effects.
2. Evaluation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Development of more potent and selective inhibitors of the NF-κB pathway.
4. Investigation of the potential side effects and toxicity of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 in clinical trials.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082.
In conclusion, N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 is a potent inhibitor of the NF-κB pathway that has shown promising results in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to elucidate the molecular mechanisms underlying its effects and to evaluate its potential side effects and toxicity in clinical trials.

合成法

The synthesis of N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 involves several steps, starting with the reaction of 2-bromo-4'-methylsulfonylaniline with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the nitrophenyl ketone, which is subsequently reduced to the corresponding amino derivative. The final step involves the reaction of this amino derivative with 3-(4-aminophenyl)benzoic acid to form N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082.

科学的研究の応用

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. By inhibiting this pathway, N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide 11-7082 has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.

特性

製品名

N-[3-(N-{[2-bromo(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide

分子式

C24H23BrN4O4S

分子量

543.4 g/mol

IUPAC名

N-[3-[(E)-N-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide

InChI

InChI=1S/C24H23BrN4O4S/c1-17(19-11-8-12-20(15-19)26-24(31)18-9-4-3-5-10-18)27-28-23(30)16-29(34(2,32)33)22-14-7-6-13-21(22)25/h3-15H,16H2,1-2H3,(H,26,31)(H,28,30)/b27-17+

InChIキー

XMSJXVBCBGEUCD-WPWMEQJKSA-N

異性体SMILES

C/C(=N\NC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

正規SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1Br)S(=O)(=O)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。